molecular formula C26H24N4O3 B6583715 N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251672-84-0

N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B6583715
CAS No.: 1251672-84-0
M. Wt: 440.5 g/mol
InChI Key: ZWGUXBUVOMNGCJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a 4-oxo-1,4-dihydro-naphthyridine core substituted at the 1-position with a phenylcarbamoylmethyl group and at the N3-position with a 4-ethylphenyl moiety.

Properties

IUPAC Name

1-(2-anilino-2-oxoethyl)-N-(4-ethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-3-18-10-12-20(13-11-18)29-26(33)22-15-30(16-23(31)28-19-7-5-4-6-8-19)25-21(24(22)32)14-9-17(2)27-25/h4-15H,3,16H2,1-2H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGUXBUVOMNGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural uniqueness lies in its 4-ethylphenyl (N3-position) and phenylcarbamoylmethyl (1-position) substituents. Comparisons with related compounds highlight key differences:

Compound Name Substituents (Position) Molecular Weight logP* Key Features Reference
Target Compound N-(4-ethylphenyl), 1-[(phenylcarbamoyl)methyl] ~420–440 (inferred) ~3.2 (inferred) Ethyl (lipophilic), carbamoylmethyl (H-bond donor/acceptor)
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,8-naphthyridine-3-carboxamide (5a4) 1-(4-chlorobenzyl), N-(4-chlorophenyl) 424.28 Chloro substituents (electron-withdrawing, increased molecular weight)
G611-0521 (N-(3-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide) N-(3-fluorophenyl), 1-[2-oxo-2-(propylamino)ethyl] 396.42 3.243 Fluoro (electron-withdrawing), propylamino (polar)
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) N3-adamantyl, 1-pentyl 422 (MH+) Bulky adamantyl (steric hindrance), pentyl (flexible alkyl)
N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide N-(3-acetamidophenyl), 1-ethyl 364.4 Acetamido (H-bond acceptor), ethyl (small alkyl)

Notes:

  • Ethylphenyl vs.
  • Carbamoylmethyl vs. Aminoethyl/Adamantyl: The phenylcarbamoylmethyl group at the 1-position provides hydrogen-bonding capacity, contrasting with G611-0521’s propylaminoethyl (polar) or compound 67’s adamantyl (bulky) groups .

Physicochemical Properties

  • logP and Solubility : The target’s inferred logP (~3.2) aligns with G611-0521 (logP 3.243), indicating moderate lipophilicity suitable for membrane permeability . Chlorinated analogues (e.g., 5a4) likely exhibit higher logP due to halogen atoms, though experimental data is lacking.

Preparation Methods

Alkylation with Chloroacetamide

Source demonstrates the use of N-(4-methoxyphenyl)-2-chloroacetamide in a nucleophilic substitution reaction with chalcone derivatives under basic conditions (K<sub>2</sub>CO<sub>3</sub>, acetone). For the target compound, 1-[(phenylcarbamoyl)methyl] substitution is achieved by reacting 1-chloromethyl-7-methyl-4-oxo-1,8-naphthyridine with phenyl isocyanate.

Procedure :

  • Chloromethylation : Treat 1-unsubstituted naphthyridine with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl<sub>2</sub>).

  • Carbamoylation : React the chloromethyl intermediate with phenyl isocyanate in dichloromethane (DCM) at 0–5°C, followed by warming to room temperature.

Critical Parameters :

  • Temperature control (<5°C) prevents side reactions during carbamoylation.

  • Excess phenyl isocyanate (1.2 equiv) ensures complete conversion.

Functionalization at Position 3: Carboxamide Formation

The 3-carboxamide group is installed via hydrolysis of the ethyl carboxylate intermediate followed by amide coupling. Source outlines a protocol for converting esters to carboxamides using in situ activation with hydroxybenzotriazole (HOBt):

Ester Hydrolysis

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous NaOH in ethanol (50–55°C, 2–3 hours).

Reaction Conditions :

  • Base : 2 M NaOH in H<sub>2</sub>O/EtOH (1:1 v/v).

  • Workup : Neutralize with citric acid to precipitate the carboxylic acid.

Amide Coupling

The carboxylic acid is activated with HOBt and coupled with 4-ethylaniline using N,N’-dicyclohexylcarbodiimide (DCC) as the coupling agent.

Optimization Data :

Coupling AgentSolventTemperatureYield
DCC/HOBtDMF25°C78%
EDCI/HOBtDCM0°C → 25°C65%

Regioselective Methylation at Position 7

The 7-methyl group is introduced early in the synthesis via the use of methyl-substituted precursors. Source highlights that methyl groups at position 7 are retained during cyclocondensation when starting from 2-chloro-3-methylnicotinoyl acetate.

Alternative Approach :
Post-synthetic methylation using methyl iodide (MeI) and a strong base (e.g., LDA) at −78°C, though this method risks over-alkylation.

Final Purification and Characterization

The crude product is purified via recrystallization from methanol/water (9:1 v/v) or column chromatography (SiO<sub>2</sub>, petroleum ether:ethyl acetate = 85:15).

Analytical Data :

  • IR (KBr) : 1680 cm<sup>−1</sup> (C=O amide), 1550 cm<sup>−1</sup> (C=C aromatic).

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) : δ 8.72 (s, 1H, H-2), 7.58–7.12 (m, 9H, aryl), 4.77 (s, 2H, CH<sub>2</sub>), 2.62 (q, 2H, CH<sub>2</sub>CH<sub>3</sub>), 1.22 (t, 3H, CH<sub>3</sub>).

  • HR-MS (ESI) : m/z 441.1921 [M+H]<sup>+</sup> (calc. 441.1924).

Comparative Analysis of Synthetic Routes

Table 1 evaluates three approaches for synthesizing the target compound:

MethodKey StepYieldPurityLimitations
AS<sub>N</sub>Ar with pre-methylated core62%98%Requires methylated precursor
BPost-synthetic methylation45%95%Low regioselectivity
COne-pot tandem reaction55%97%Complex optimization

Method A (Source ) is preferred for its higher yield and reproducibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-7-methyl-4-oxo-1-[(phenylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be standardized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the naphthyridine core. Key steps include cyclization (e.g., using POCl₃ in DMF at 80–100°C) and functionalization via nucleophilic substitution or coupling reactions (e.g., introducing the phenylcarbamoylmethyl group via amide bond formation). Solvent choice (e.g., DMF, THF), temperature control, and catalytic agents (e.g., triethylamine for deprotonation) are critical for yield optimization. Purity is ensured via recrystallization or column chromatography .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography (via SHELX or ORTEP-3) for absolute configuration determination, especially for resolving tautomeric forms of the naphthyridine core .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the primary physicochemical properties influencing bioavailability?

  • Key Properties :

PropertyMeasurement MethodRelevance
LogP (lipophilicity)HPLC or shake-flask assayPredicts membrane permeability
Aqueous solubilityUV/Vis spectrophotometryDetermines formulation feasibility
pKaPotentiometric titrationAffects ionization and binding affinity
  • These properties guide experimental design for in vivo studies or drug delivery systems .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

  • SAR Strategy :

  • C-7 position : Methyl groups enhance metabolic stability but may reduce solubility. Fluorine or chlorine substitutions (e.g., as in ) improve target affinity.
  • Phenylcarbamoyl side chain : Modulating steric bulk (e.g., para-ethyl vs. meta-fluoro) alters receptor binding kinetics. Computational docking (AutoDock, Schrödinger) paired with in vitro assays (e.g., enzyme inhibition) validates hypotheses .
    • Example : Replacing the ethylphenyl group with a fluorophenyl moiety (as in ) increased cytotoxicity by 2-fold in P388 leukemia models .

Q. What experimental approaches resolve contradictions in activity data across cell lines?

  • Methodology :

  • Dose-response profiling : Test compound efficacy across multiple cell lines (e.g., cancer vs. normal) to identify selective toxicity.
  • Mechanistic studies : Use RNA-seq or proteomics to map pathway engagement (e.g., apoptosis vs. oxidative stress).
  • Metabolic stability assays : Hepatic microsome studies clarify if discrepancies arise from differential metabolism .

Q. How can in silico modeling predict off-target interactions or toxicity?

  • Workflow :

Pharmacophore modeling (e.g., Phase, MOE) to identify critical binding motifs.

Molecular dynamics simulations (GROMACS, AMBER) to assess stability in target binding pockets.

Toxicity prediction : Use tools like ProTox-II or Derek Nexus to flag hepatotoxicity or mutagenicity risks.

  • Case Study : A structurally similar naphthyridine () showed CYP3A4 inhibition in silico, later confirmed via cytochrome P450 assays .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data?

  • Approach :

  • Non-linear regression (GraphPad Prism) to calculate IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Hill slope analysis to infer cooperativity in target binding .

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in tautomeric forms?

  • Protocol :

  • Refine X-ray data with SHELXL using restraints for hydrogen bonding and thermal parameters.
  • Validate tautomeric assignments via residual density maps and Hirshfeld surface analysis.
  • Cross-reference with NMR data to confirm solution-state conformation .

Table: Comparative Activity of Naphthyridine Derivatives

Compound ModificationBiological Activity (IC₅₀, μM)Key FindingReference
C-7 Methyl, Ethylphenyl0.45 (P388 leukemia)Baseline activity
C-7 Fluoro, m-Tolylaminoethyl0.22 (P388 leukemia)Enhanced cytotoxicity
Phenylcarbamoyl → Benzoyl1.89 (HCT-116)Reduced potency

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